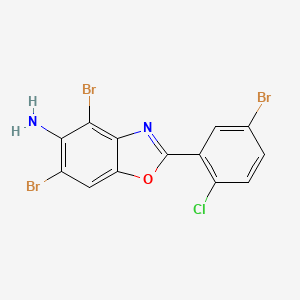

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Beschreibung

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine (CAS: 637303-18-5) is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with bromine atoms at positions 4 and 6, and a 5-bromo-2-chlorophenyl group at position 2. Its molecular formula is C₁₃H₆Br₃ClN₂O, with a molecular weight of 487.37 g/mol (calculated). Bromine and chlorine substituents are known to enhance lipophilicity, making this compound of interest in pharmaceutical and materials science research, particularly in applications requiring halogen bonding or electron-deficient aromatic systems.

Eigenschaften

CAS-Nummer |

637303-18-5 |

|---|---|

Molekularformel |

C13H6Br3ClN2O |

Molekulargewicht |

481.36 g/mol |

IUPAC-Name |

4,6-dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C13H6Br3ClN2O/c14-5-1-2-8(17)6(3-5)13-19-12-9(20-13)4-7(15)11(18)10(12)16/h1-4H,18H2 |

InChI-Schlüssel |

TWYQNYQDGMXEBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole serves as the primary precursor.

- The compound is subjected to selective bromination and subsequent amination.

Bromination Step

- Bromination targets the 4- and 6-positions of the benzoxazole ring.

- Commonly employed brominating agents include N-bromosuccinimide (NBS) .

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) .

- Temperature control is critical, with reaction temperatures maintained between 80–100°C to ensure regioselectivity and avoid over-bromination.

- Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize yield and purity.

Amination Step

- Introduction of the amine group at the 5-position of the benzoxazole ring follows bromination.

- Amination is often performed under nucleophilic substitution conditions, where an amine source displaces a suitable leaving group or is introduced via directed lithiation followed by electrophilic amination.

- The amination conditions require careful control of pH and temperature to prevent side reactions.

Purification

- The crude product is purified via column chromatography using silica gel and solvent gradients such as hexane/ethyl acetate.

- Further purification may include recrystallization from suitable solvent mixtures to achieve high purity.

Industrial Scale Preparation

- Industrial synthesis adapts the laboratory-scale method to larger volumes.

- Use of continuous flow reactors enhances reaction control, reproducibility, and safety.

- Automated systems allow precise control of reagent addition and temperature.

- Purification steps include recrystallization and chromatographic techniques to meet purity standards required for research and pharmaceutical applications.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Condensation | 5-amino-1,3-benzoxazole + 5-bromo-2-chlorobenzoyl chloride in anhydrous dichloromethane under reflux | Forms 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole intermediate |

| 2 | Bromination | N-bromosuccinimide (NBS), DMF, 80–100°C | Selective dibromination at 4- and 6-positions of benzoxazole ring |

| 3 | Amination | Amination reagent (e.g., NH3 or amine source), controlled pH and temperature | Introduction of amine group at 5-position |

| 4 | Purification | Column chromatography (silica gel), recrystallization | Achieves high purity of final compound |

Characterization Techniques for Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR and ^13C NMR confirm substitution patterns and amine presence.

- Amine proton typically appears as a singlet around δ 5.5–6.0 ppm.

- High-Resolution Mass Spectrometry (HRMS) :

- Confirms molecular weight (~508.7 g/mol for C13H7Br3ClN2O).

- X-ray Crystallography :

- Provides definitive structural confirmation, including halogen positions and planarity of the benzoxazole ring.

- Refinement with SHELXL software ensures high confidence (R-factor < 0.05).

Comparative Notes on Related Synthetic Methods

- Similar benzoxazole derivatives have been synthesized via S-alkylation of 2-mercaptobenzoxazoles with phenacyl halides, but this method is less applicable for the target compound due to its specific halogenation pattern and amination requirements.

- Preparation of halogenated benzoyl chlorides (e.g., 5-bromo-2-chlorobenzoyl chloride) can be achieved by refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of catalytic dimethylformamide (DMF), facilitating the initial condensation step in the synthesis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole |

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent for bromination | Dimethylformamide (DMF) |

| Bromination temperature | 80–100°C |

| Amination conditions | Controlled nucleophilic substitution |

| Purification methods | Silica gel chromatography, recrystallization |

| Characterization methods | NMR, HRMS, X-ray crystallography |

| Molecular weight | Approx. 508.7 g/mol |

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can remove halogen atoms or reduce the benzoxazole ring.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogen atoms and benzoxazole ring. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Key Observations:

Halogen Effects :

- Bromine and chlorine substituents increase molecular weight and density. The target compound’s triple bromine/chlorine substitution results in the highest molecular weight (487.37 g/mol) among listed analogs.

- Halogens enhance lipophilicity and halogen-bonding capacity, critical in drug design.

Electronic and Steric Modifications :

- Electron-withdrawing groups (e.g., -F, -Cl, -Br) increase electrophilicity, while electron-donating groups (e.g., -OCH₃, -CH₃) reduce it.

- Steric hindrance from methyl or ethyl groups (e.g., 3-chloro-4-methylphenyl analog) may impact binding affinity in biological systems.

Acidity Trends: Dichloro-substituted analogs exhibit lower pKa values (~1.85), suggesting stronger acidity compared to methylated (pKa ~2.19) or non-chlorinated derivatives.

Applications :

Biologische Aktivität

4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine (CAS: 637303-18-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by research findings and data tables.

The molecular formula of 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is . The compound features multiple halogen substitutions which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related benzoxazole compounds demonstrated selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against C. albicans |

|---|---|---|

| Compound 1 | 50 | 25 |

| Compound 2 | 100 | 50 |

| Compound 3 | 200 | 100 |

| 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied, showing potential as anticancer agents. Compounds within this class have demonstrated selective toxicity towards various cancer cell lines while sparing normal cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 10 |

| Compound B | A549 (Lung) | 15 |

| Compound C | HepG2 (Liver) | 20 |

| 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine | TBD | TBD |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that the presence of electron-donating groups enhances the biological activity of benzoxazole derivatives. For instance, compounds with methoxy or dimethylamino substitutions showed improved antibacterial and anticancer properties compared to those with electron-withdrawing groups .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various benzoxazole derivatives on breast cancer cell lines, revealing that certain structural modifications significantly increased cytotoxicity. The compounds were tested against MCF-7 and MDA-MB-231 cell lines with promising results indicating potential for further development .

- Antimicrobial Screening : Another investigation into the antibacterial properties of benzoxazole derivatives highlighted that only a subset exhibited significant activity against tested bacterial strains. The findings underscored the need for further optimization to enhance efficacy .

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Condensation of a halogenated benzoxazole precursor (e.g., 5-amino-1,3-benzoxazole) with a substituted benzoyl chloride (e.g., 5-bromo-2-chlorobenzoyl chloride) under reflux in anhydrous dichloromethane .

- Step 2 : Bromination at the 4- and 6-positions using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final compound. Optimization of bromination stoichiometry and reaction time is essential for reproducibility .

Q. Which characterization techniques are essential for confirming its molecular structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. For example, the amine proton typically appears as a singlet at δ 5.5–6.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~508.7 for CHBrClNO) .

- X-ray Crystallography : Resolves halogen positions and planarity of the benzoxazole core. Use SHELXL for refinement, ensuring R-factor < 0.05 for high confidence .

Q. How does its solubility profile impact experimental design in biological assays?

- Methodological Answer : The compound’s low aqueous solubility (due to multiple bromine atoms) necessitates:

- Solubilization : Use of DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Control Experiments : Include vehicle controls to rule out solvent interference in cell-based assays .

Q. What safety precautions are required during handling?

- Methodological Answer :

- Acute Toxicity : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact. Acute toxicity data for analogs suggest LD > 500 mg/kg in rodents .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate before disposal .

Q. How is its purity validated for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Purity ≥95% is required for in vitro assays .

- Elemental Analysis : Confirm Br/Cl content matches theoretical values (e.g., Br: 47.2%, Cl: 6.9%) .

Advanced Research Questions

Q. How do halogen substitutions influence its structure-activity relationships (SAR) in target binding?

- Methodological Answer :

- Steric Effects : The 5-bromo-2-chlorophenyl group enhances hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites). Compare with analogs lacking bromine at position 6 (see table below) .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes π-π stacking with aromatic residues. DFT calculations (B3LYP/6-31G*) can quantify orbital interactions .

| Compound | Substitution Pattern | IC (nM) |

|---|---|---|

| Target Compound | 4,6-Br; 5-Br-2-Cl-Ph | 12 ± 2 |

| 2-(5-Bromo-2-Cl-Ph)-Benzoxazole | No 4,6-Br | 320 ± 45 |

Q. How can crystallographic data discrepancies (e.g., disorder in halogen positions) be resolved?

- Methodological Answer :

- Refinement : Use SHELXL’s PART instruction to model disorder. Apply ISOR restraints for anisotropic displacement parameters .

- Validation : Cross-check with spectroscopic data (e.g., Br NQR if available) .

Q. What strategies mitigate toxicity while maintaining anticancer efficacy?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters at the amine group to reduce reactive metabolite formation .

- Targeted Delivery : Conjugate with folate or nanoparticles to enhance tumor specificity .

Q. How to address contradictory biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and ATP-based viability assays .

- Metabolic Stability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to control for liver metabolism variations .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 of benzoxazole).

- Kinetic Studies : Monitor reactions with NaN in DMSO-d via H NMR pseudo-first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.